Cas no 104873-46-3 ((+)-Geosmin)

(+)-Geosmin 化学的及び物理的性質

名前と識別子

-

- (+-)-Geosmin

- trans-1,10-Dimethyl-trans-9-decalol

- (+/-)-Geosmin

- (-)-(4S,4aS,8aR)-4a,8a-dimethyl-octahydro-naphthalen-4a-ol

- (-)-(4S,4aS,8aR)-geosmin

- (-)-geosmin

- 4alpha,10-Dimethyl-5-hydroxydecalin

- dl-geosmin

- geosmin

- Geosmin (trans-1,10-dimethyl-trans-9-decalol)

- (+)-Geosmin

-

(+)-Geosmin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G364605-10mg |

(+)-Geosmin |

104873-46-3 | 10mg |

$ 2398.00 | 2023-09-07 | ||

| TRC | G364605-25mg |

(+)-Geosmin |

104873-46-3 | 25mg |

$4443.00 | 2023-05-18 | ||

| TRC | G364605-100mg |

(+)-Geosmin |

104873-46-3 | 100mg |

$8197.00 | 2023-05-18 | ||

| TRC | G364605-50mg |

(+)-Geosmin |

104873-46-3 | 50mg |

$5126.00 | 2023-05-18 |

(+)-Geosmin 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

7. Book reviews

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

(+)-Geosminに関する追加情報

Geosmin: A Comprehensive Overview of CAS No. 104873-46-3

Geosmin, with the CAS number 104873-46-3, is a naturally occurring organic compound that has garnered significant attention in various scientific and industrial fields. This compound, also known as (+)-geosmin, is a bicyclic sesquiterpene alcohol, which contributes to its unique chemical properties and biological functions. Geosmin is most famously recognized for its earthy odor, often associated with the scent of soil after rain. This distinctive aroma has made it a subject of interest in both environmental science and the fragrance industry.

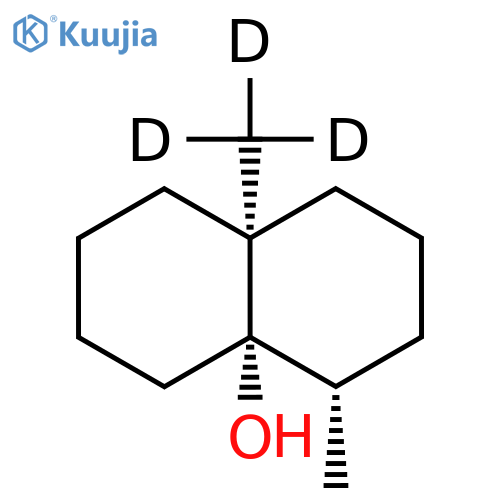

The chemical structure of geosmin is characterized by a complex arrangement of carbon atoms, forming a bicyclic framework with a hydroxyl group attached. This structure not only influences its physical properties but also plays a crucial role in its biological activity. Recent studies have highlighted the potential of geosmin in various applications, including its use as a natural fragrance component and its role in microbial communication.

One of the most fascinating aspects of geosmin is its natural occurrence. It is primarily produced by certain species of actinomycetes, a type of bacteria found in soil. These microorganisms synthesize geosmin as part of their metabolic processes, which has led to extensive research into the genetic and biochemical mechanisms behind its production. Understanding these processes could pave the way for biotechnological applications, such as the sustainable production of geosmin for industrial use.

In addition to its role in nature, geosmin has found applications in the fragrance industry. Its earthy aroma makes it a valuable ingredient in perfumes, cosmetics, and personal care products. However, the extraction and synthesis of geosmin on an industrial scale remain challenging due to its complex structure and low abundance in natural sources. Researchers are actively exploring innovative methods to enhance the efficiency of geosmin production, including metabolic engineering and synthetic biology approaches.

Recent advancements in analytical chemistry have also contributed to our understanding of geosmin's properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of geosmin's molecular structure, which is essential for developing accurate analytical methods for its detection and quantification in environmental samples.

The ecological significance of geosmin extends beyond its olfactory properties. Studies have shown that geosmin can influence microbial interactions and plant growth. For instance, certain plants have been found to respond to geosmin by altering their gene expression patterns, suggesting a potential role in plant-microbe communication. These findings open up new avenues for research into the ecological roles of geosmin and its implications for agriculture and ecosystem management.

Despite its widespread recognition for its odor, geosmin's pharmacological properties are still under investigation. Preliminary studies indicate that it may possess antimicrobial and anti-inflammatory activities, which could have therapeutic applications. However, further research is needed to validate these findings and explore the potential of geosmin as a bioactive compound.

In conclusion, Geosmin (CAS No. 104873-46-3) is a multifaceted compound with significant implications across various disciplines. From its role in microbial ecosystems to its applications in industry and potential therapeutic uses, geosmin continues to be a subject of intense scientific interest. As research progresses, we can expect new insights into this intriguing compound that may lead to innovative solutions in agriculture, medicine, and beyond.

104873-46-3 ((+)-Geosmin) 関連製品

- 2228288-66-0(3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol)

- 115467-04-4(5-Bromo-2-ethoxy-1,3-difluorobenzene)

- 2092780-89-5(3-Fluoro-4-methyl-2-(methylthio)benzaldehyde)

- 332040-95-6(N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)

- 1805073-55-5(5-(Aminomethyl)-3-(difluoromethyl)-4-methoxy-2-methylpyridine)

- 2199930-68-0(N-{(3,3-difluorocyclohexyl)carbamoylmethyl}-N-methylprop-2-enamide)

- 1582770-07-7(2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-carbamoylacetate)

- 1219903-72-6(tert-butyl 4-(2-{4-(methoxycarbonyl)phenylformamido}ethyl)piperazine-1-carboxylate)

- 2070015-31-3(Netupitant-d)

- 2308474-97-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid)